Dinobuton

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.1 mg/100 ml at 20 °C. In acetone 120, ethanol 8.3, xylene 89, n-hexane 1.9 (all in g/100 ml at 20 °C)

Synonyms

Canonical SMILES

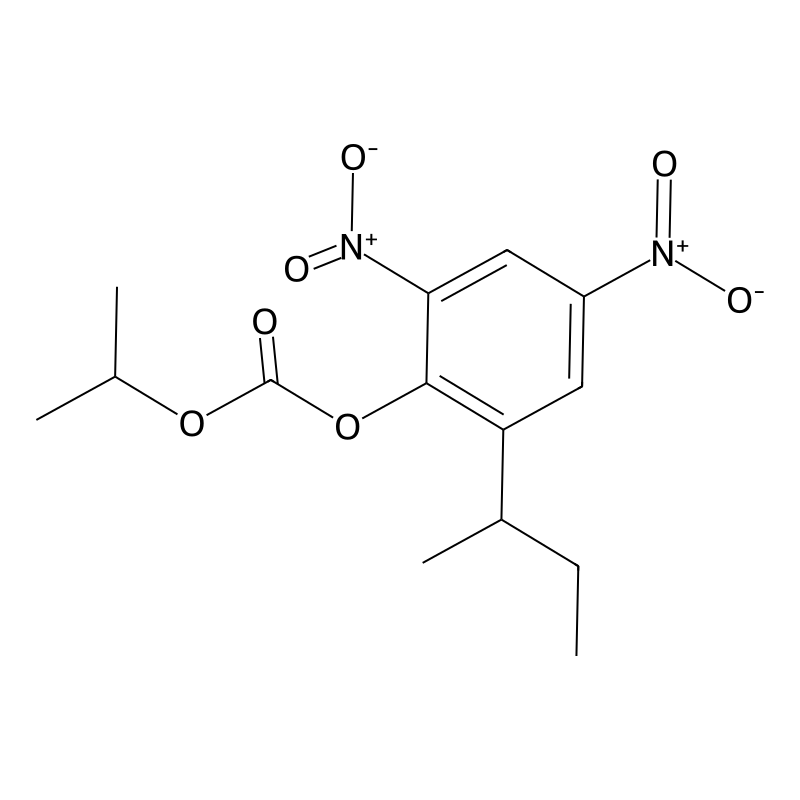

Dinobuton is a chemical compound with the molecular formula C₁₄H₁₈N₂O₇ and a CAS Registry Number of 973-21-7. It is classified as a fungicide, specifically featuring a dinitrophenol group, which contributes to its biological activity against various fungal pathogens. The compound is primarily utilized in agricultural applications to protect crops from fungal diseases, enhancing yield and quality.

- Analytical Methods Development: Researchers have investigated methods to detect and measure dinobuton in the environment and agricultural products. This is important for monitoring its presence and potential impact. For instance, a study published in the journal 'Electroanalysis' describes a method using square wave stripping voltammetry for dinobuton detection. A New Strategy for the Determination of Dinobuton Fungicide by Square Wave Stripping Voltammetry on the Multi-Walled Carbon Nanotube Electrode:

- Hydrolytic Cleavage: The primary reaction involves the hydrolytic cleavage of the carbonate-dinitrophenyl linkage. This reaction is crucial for its degradation in environmental conditions and biological systems .

- Reduction Reactions: In acidic media, dinobuton can be reduced in two six-electron steps, while in basic media, it is reduced in two four-electron steps. These reactions highlight the compound's reactivity under varying pH conditions .

Dinobuton exhibits significant antifungal properties, making it effective against a range of fungal pathogens. Its mechanism of action is primarily attributed to the dinitrophenol moiety, which disrupts cellular respiration in fungi. Studies have shown that dinobuton can inhibit the growth of various fungi, thereby protecting crops from diseases . Additionally, its metabolic pathways in plants and animals involve common degradation processes, further influencing its biological efficacy .

The synthesis of dinobuton typically involves:

- Starting Materials: The synthesis begins with appropriate precursors that contain dinitrophenol and carbonate groups.

- Reagents and Conditions: Various reagents are employed to facilitate the formation of the carbonate-dinitrophenyl linkage under controlled conditions.

- Purification: After synthesis, purification techniques such as crystallization or chromatography are used to isolate pure dinobuton from reaction by-products .

Dinobuton is primarily used as a fungicide in agriculture. Its applications include:

- Crop Protection: Effective against various fungal diseases affecting crops like cereals and vegetables.

- Post-Harvest Treatment: Used to prevent fungal spoilage during storage and transport of agricultural products.

- Research: Investigated for its electrochemical properties and degradation kinetics in laboratory studies .

Research on dinobuton has focused on its interactions with other compounds and environmental factors:

- Electrochemical Behavior: Studies employing techniques like cyclic voltammetry have explored how dinobuton interacts electrochemically, providing insights into its stability and degradation pathways .

- Environmental Impact: Investigations into its degradation in various pH conditions reveal how environmental factors influence its persistence and efficacy as a fungicide .

Several compounds share structural or functional similarities with dinobuton. Here are some notable examples:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Dinitrophenol | Dinitrophenol group | Herbicide | Known for its explosive properties |

| Chlorothalonil | Chlorinated fungicide | Broad-spectrum fungicide | Strongly persistent in the environment |

| Mancozeb | Dithiocarbamate | Fungicide | Multi-site action against fungi |

Dinobuton's uniqueness lies in its specific dinitrophenol structure combined with a carbonate group, which differentiates it from other fungicides that may not possess this dual functionality.

Purity

Color/Form

PALE YELLOW SOLID

XLogP3

Exact Mass

Appearance

Melting Point

56-57 °C

Storage

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

973-21-7

Wikipedia

Use Classification

ACARICIDES

Methods of Manufacturing

Production is by esterification of 2-sec-butyl-4,6-dinitrophenol with isopropyl chloroformate.

General Manufacturing Information

NON-SYSTEMIC ACARICIDE & IS A FUNGICIDE ACTIVE AGAINST POWDERY MILDEWS. GLASSHOUSE & FIELD USE AGAINST RED SPIDER MITES & POWDERY MILDEW OF APPLES, COTTON, AND VEGETABLES AT 0.05%.

Analytic Laboratory Methods

SPECTROPHOTOMETRIC METHOD IS DESCRIBED FOR THE DETECTION OF THE ACTIVE-INGREDIENT CONTENT OF TECHNICAL & FORMULATED DNOC & DINOSEB & TECHNICAL DINOBUTON.

Analysis of products: Esterification, with formation of dinoseb, and determination as for the latter: reduction of the nitro group to an amino group with excess titanium chloride solution and back-titration with ferric ammonium sulphate solution.

Extraction with hexane, transfer into benzene, formation of dinoseb by cleavage of ester during column chromatography on aluminium oxide, and determination of the dinoseb as the butylamine salt by spectrophotometry. Determination by gas chromatography after saponification and methylation of the phenol with diazomethane.